5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple stepsThe amine group is then introduced through a series of reactions, and finally, the hydrochloride salt is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride
- 4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
- 5-Chloro-4-fluoro-2,3-dihydrobenzofuran
Uniqueness
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C8H8Cl2FNO |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7ClFNO.ClH/c9-4-1-2-6-7(8(4)10)5(11)3-12-6;/h1-2,5H,3,11H2;1H |
InChI Key |
ZLFZKGBTMBGWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2F)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.